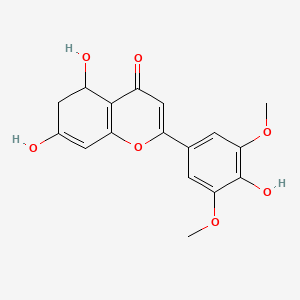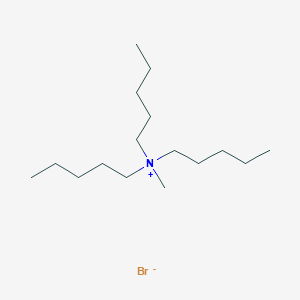
N-Methyl-N,N-dipentylpentan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N,N-dipentylpentan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C16H36BrN. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a chemical reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N,N-dipentylpentan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of N,N-dipentylpentan-1-amine with methyl bromide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Stirring: Ensuring uniform mixing and reaction completion.
Purification: Techniques such as recrystallization or distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N,N-dipentylpentan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the bromide ion.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Complex Formation: Forms complexes with various metal ions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Hydroxide Ion: Produces N-Methyl-N,N-dipentylpentan-1-aminium hydroxide.
Oxidation: Can lead to the formation of N-oxide derivatives.
Reduction: May result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N,N-dipentylpentan-1-aminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis to enhance reaction rates and yields.
Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the production of various chemical intermediates and as a surfactant in formulations.
Wirkmechanismus
The mechanism of action of N-Methyl-N,N-dipentylpentan-1-aminium bromide involves its ability to facilitate the transfer of reactants between different phases. This is achieved through the formation of ion pairs with the reactants, allowing them to move from one phase to another. The compound’s quaternary ammonium structure enables it to interact with both hydrophilic and hydrophobic environments, making it an effective phase transfer catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N,N-dipentylpentan-1-aminium chloride
- N-Methyl-N,N-dipentylpentan-1-aminium iodide
- N-Methyl-N,N-dipentylpentan-1-aminium sulfate
Uniqueness
N-Methyl-N,N-dipentylpentan-1-aminium bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds with different counterions. The bromide ion can also affect the compound’s ability to form complexes with metal ions, making it suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
IUPAC Name |
methyl(tripentyl)azanium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-8-11-14-17(4,15-12-9-6-2)16-13-10-7-3;/h5-16H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWHDGXJSBCEIL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](C)(CCCCC)CCCCC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B7944985.png)
![2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B7944993.png)
![[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B7944999.png)
![5-[(5-fluoro-2-oxo-3,3a-dihydroindol-3-yl)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B7945006.png)
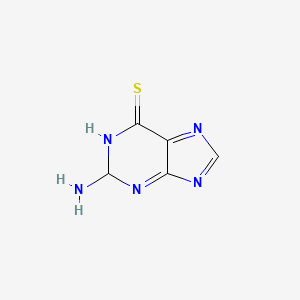
![(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B7945012.png)

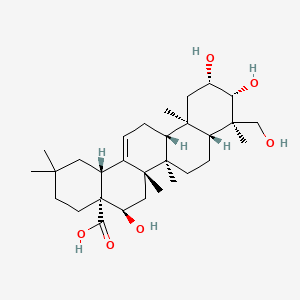

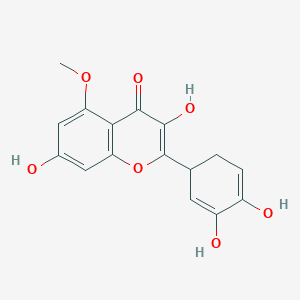
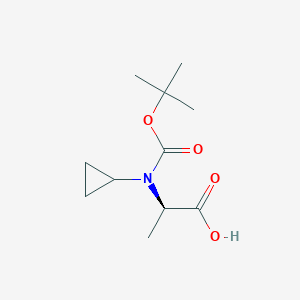

![N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7945060.png)
